Hetacillin potassium
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Overview
Description
Hetacillin potassium is a beta-lactam antibiotic that belongs to the aminopenicillin family. It is a prodrug, meaning it has no antibacterial activity itself but is converted in the body to ampicillin, which is active against a variety of bacteria . This compound is used in the treatment of bacterial infections caused by susceptible, usually gram-positive, organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hetacillin is prepared by reacting ampicillin with acetone . The reaction involves the formation of a stable imidazolidinone derivative of ampicillin. The reaction conditions typically involve the use of acetone as a solvent and a catalyst to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of hetacillin potassium involves large-scale synthesis using similar reaction conditions. The process includes the purification of the final product to ensure its stability and efficacy. The potassium salt form, this compound, is administered by injection, either intravenously or intramuscularly .
Chemical Reactions Analysis
Types of Reactions: Hetacillin potassium undergoes hydrolysis in the body to release acetone and form ampicillin . This hydrolysis reaction is crucial for its conversion to the active form.
Common Reagents and Conditions: The hydrolysis reaction occurs under physiological conditions in the body, typically at a pH of 7 and a temperature of 37°C (99°F) . The reaction is facilitated by the presence of water and enzymes in the body.
Major Products Formed: The major product formed from the hydrolysis of this compound is ampicillin, which is an active antibiotic against a variety of bacteria .
Scientific Research Applications
Chemistry: Hetacillin potassium is used in research to study the stability and reactivity of beta-lactam antibiotics. Its conversion to ampicillin provides insights into the mechanisms of prodrug activation and the development of new antibiotic derivatives.
Biology: In biological research, this compound is used to investigate the mechanisms of bacterial resistance to beta-lactam antibiotics. Studies focus on the interaction of hetacillin and its hydrolysis product, ampicillin, with bacterial enzymes such as beta-lactamases .
Medicine: this compound has been used in clinical settings to treat bacterial infections. it has been withdrawn from the market for human use due to the lack of therapeutic advantages over ampicillin . It is still used in veterinary medicine for the treatment of mastitis in cattle .
Industry: In the pharmaceutical industry, this compound is used as a model compound for the development of new beta-lactam antibiotics. Its stability and reactivity are studied to design more effective and stable antibiotic formulations.
Mechanism of Action
Hetacillin potassium is a prodrug that is converted in the body to ampicillin . The conversion involves the hydrolysis of the imidazolidinone ring to release acetone and form ampicillin. Ampicillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity . This leads to the lysis and death of the bacterial cell.
Comparison with Similar Compounds
- Ampicillin
- Amoxicillin
- Penicillin G
- Penicillin V
Comparison: Hetacillin potassium is unique in that it is a prodrug of ampicillin, providing a different pharmacokinetic profile compared to direct administration of ampicillin . Unlike ampicillin, this compound is only marginally broken down by the bacterial enzyme beta-lactamase, at least in vitro . This provides a temporary advantage in terms of stability against beta-lactamase-producing bacteria. due to its lack of significant therapeutic advantages over ampicillin, it has been largely replaced by other beta-lactam antibiotics in clinical use .
Properties
CAS No. |
5321-32-4 |
---|---|
Molecular Formula |
C19H22KN3O4S |
Molecular Weight |
427.6 g/mol |
IUPAC Name |
potassium;(2S,5R,6R)-6-[(4R)-2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C19H23N3O4S.K/c1-18(2)13(17(25)26)21-15(24)12(16(21)27-18)22-14(23)11(20-19(22,3)4)10-8-6-5-7-9-10;/h5-9,11-13,16,20H,1-4H3,(H,25,26);/q;+1/p-1/t11-,12-,13+,16-;/m1./s1 |
InChI Key |
QRSPJBLLJXVPDD-XFAPPKAWSA-M |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N3C(=O)[C@H](NC3(C)C)C4=CC=CC=C4)C(=O)[O-])C.[K+] |
SMILES |
CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)[O-])C.[K+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)[O-])C.[K+] |
5321-32-4 | |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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